N-Desethyl amodiaquine dihydrochloride

Antimalarial drug discovery Plasmodium falciparum In vitro susceptibility testing

Essential for labs requiring the authenticated bioactive metabolite standard distinct from amodiaquine. Exhibits differential potency (IC50: 97 nM vs. 25 nM for V1/S and 3D7 strains), sustained plasma presence up to 28 days, and unique CYP2D6/CYP2C9 inhibition profiles critical for DDI studies. Mandatory independent reference for validated HPLC/LC-MS/MS TDM, PK/PD modeling, and resistance characterization.

Molecular Formula C18H20Cl3N3O
Molecular Weight 400.7 g/mol
CAS No. 79049-30-2
Cat. No. B586289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl amodiaquine dihydrochloride
CAS79049-30-2
Synonyms4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol Dihydrochloride;  4-(7-Chloro-4-quinolylamino)-α-ethylamino-o-cresol Dihydrochloride
Molecular FormulaC18H20Cl3N3O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
InChIInChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H
InChIKeyBCYBRFGUODDEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethyl Amodiaquine Dihydrochloride (CAS 79049-30-2): Supplier Qualification and Identification Overview


N-Desethyl amodiaquine dihydrochloride (CAS 79049-30-2) is the dihydrochloride salt form of the primary bioactive metabolite of the antimalarial prodrug amodiaquine [1]. As a member of the 4-aminoquinoline class, this compound exhibits antiparasitic activity against Plasmodium falciparum strains . Its molecular formula is C18H18ClN3O·2HCl, with a molecular weight of approximately 400.73 g/mol, and is supplied as a light yellow to yellow solid powder with a purity specification typically ≥95% or ≥98% depending on the vendor . The compound is soluble in water (~100 mg/mL) and DMSO (~62.5 mg/mL), with recommended long-term storage at -20°C .

N-Desethyl Amodiaquine Dihydrochloride (CAS 79049-30-2): Why In-Class Substitution Is Scientifically Unreliable


Substitution between 4-aminoquinoline antimalarials or between amodiaquine and its primary metabolite is not scientifically valid without explicit experimental justification. While both amodiaquine and N-desethyl amodiaquine dihydrochloride exhibit antiparasitic activity, they differ significantly in intrinsic potency, pharmacokinetic behavior, metabolic liability, and toxicological profile [1][2]. Amodiaquine functions largely as a prodrug, with N-desethyl amodiaquine dihydrochloride representing the major circulating active species responsible for sustained antimalarial effect; however, the parent compound and metabolite differ in their in vitro inhibitory concentrations, patterns of cross-resistance with other antimalarials, and activation of apoptotic pathways [2][3]. Furthermore, analytical method development and pharmacokinetic modeling require the pure metabolite standard as an independent reference material, as its chromatographic retention and mass spectrometric response characteristics differ from those of the parent compound [1].

N-Desethyl Amodiaquine Dihydrochloride (CAS 79049-30-2): Quantified Differentiation and Comparative Evidence for Scientific Selection


In Vitro Antimalarial Potency Comparison: Desethylamodiaquine vs. Amodiaquine Against P. falciparum Field Isolates

In a direct head-to-head comparison against 35 field isolates of Plasmodium falciparum collected from eastern Thailand, the mean in vitro antimalarial activity of desethylamodiaquine (67.5 nM) was approximately 3.5-fold lower than that of amodiaquine (18.2 nM) [1]. This study also identified a significant rank-order correlation between the IC50 values of desethylamodiaquine and chloroquine (mean IC50 = 313 nM), whereas no such correlation existed between amodiaquine and chloroquine [1].

Antimalarial drug discovery Plasmodium falciparum In vitro susceptibility testing

Human CYP Enzyme Inhibition In Vivo: N-Desethylamodiaquine Dihydrochloride Contribution to Drug-Drug Interaction Risk

Following a single 600 mg oral dose of amodiaquine hydrochloride, plasma levels of N-desethylamodiaquine dihydrochloride were detectable for up to 28 days, whereas amodiaquine itself was only followed for 6 hours [1]. Significant increases in debrisoquine metabolic ratio (CYP2D6 probe) of 1.426 (95% CI: 1.159–1.755, P=0.002) and losartan metabolic ratio (CYP2C9 probe) of 1.724 (95% CI: 1.076–2.762, P=0.026) were observed relative to baseline [1]. Among the 12 subjects, a 3-fold variation in amodiaquine AUC and a 2-fold variation in N-desethylamodiaquine AUC were documented [1].

Drug-drug interaction CYP2D6 CYP2C9 Clinical pharmacology

Population Pharmacokinetics: Relative Systemic Exposure of Amodiaquine vs. N-Desethylamodiaquine Dihydrochloride in Pediatric Malaria Patients

A population pharmacokinetic analysis in pediatric patients (n=86) with uncomplicated falciparum malaria found that systemic exposure to amodiaquine was low in comparison to N-desethylamodiaquine dihydrochloride [1]. The terminal elimination half-life (t1/2λ) of N-desethylamodiaquine dihydrochloride ranged from 3 to 12 days, consistent with its role as the primary determinant of sustained antimalarial effect [1]. A statistically significant, though weak, association was observed between N-desethylamodiaquine dihydrochloride concentration on day 7 and treatment outcome [1].

Population pharmacokinetics Pediatric malaria Exposure-response

Comparative Hepatic Cytotoxicity: Apoptosis Induction by Amodiaquine vs. N-Desethylamodiaquine Dihydrochloride

After a 48-hour treatment in HepG2 cells, both amodiaquine and N-desethylamodiaquine dihydrochloride induced cytotoxicity and apoptosis; however, N-desethylamodiaquine dihydrochloride was slightly more toxic than amodiaquine [1]. In HepG2 cells overexpressing CYP2C8 and CYP3A4, amodiaquine cytotoxicity was increased compared to vector control cells, confirming that metabolism to N-desethylamodiaquine dihydrochloride contributes to enhanced toxicity [1]. Furthermore, the two compounds engaged distinct apoptotic signaling pathways: amodiaquine modulated Bcl-2 family protein expression, whereas N-desethylamodiaquine dihydrochloride activated JNK, ERK1/2, and p38 MAPK signaling [1].

Hepatotoxicity Apoptosis In vitro toxicology Drug safety

Human Liver Microsome Bioactivation Kinetics: Amodiaquine vs. N-Desethylamodiaquine Dihydrochloride

In human liver microsomes (HLM), bioactivation of both amodiaquine and N-desethylamodiaquine dihydrochloride to reactive quinoneimine metabolites followed Michaelis–Menten kinetics [1]. For amodiaquine, kinetic parameters were Km = 11.5 ± 2.0 μmol/L, Vmax = 59.2 ± 3.2 pmol/min/mg, and CLint = 5.15 μL/min/mg; for N-desethylamodiaquine dihydrochloride, parameters were Km = 6.1 ± 1.3 μmol/L, Vmax = 5.5 ± 0.4 pmol/min/mg, and CLint = 0.90 μL/min/mg [1]. Despite the 5.7-fold lower intrinsic clearance (CLint) for the metabolite, its internal exposure is reported to be up to 240-fold higher than that of amodiaquine [1]. Recombinant CYP studies and inhibition experiments identified CYP3A4, CYP2C8, CYP2C9, and CYP2D6 as the enzymes involved in bioactivation [1].

Drug metabolism Bioactivation Quinoneimine Idiosyncratic toxicity

Analytical Method Development: N-Desethyl Amodiaquine Dihydrochloride as a Quantitative Reference Standard

Desethylamodiaquine (DEAQ) has been utilized as a quantitative reference standard in validated HPLC and LC-MS/MS methods for therapeutic drug monitoring [1]. A reversed-phase HPLC method was developed and validated for the simultaneous quantification of amodiaquine and desethylamodiaquine in whole blood collected on filter paper, demonstrating field-adapted applicability [1]. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for plasma analysis of both analytes in pharmacokinetic studies involving pregnant and postpartum women [2].

HPLC method validation LC-MS/MS Therapeutic drug monitoring Reference standard

N-Desethyl Amodiaquine Dihydrochloride (CAS 79049-30-2): Validated Research and Industrial Application Scenarios


In Vitro Antimalarial Susceptibility Testing and Cross-Resistance Profiling

N-Desethyl amodiaquine dihydrochloride is utilized as a reference compound in in vitro susceptibility assays for Plasmodium falciparum field isolates and laboratory strains. Its differential potency compared to amodiaquine (mean IC50: 67.5 nM vs. 18.2 nM) and its rank-order correlation with chloroquine resistance make it essential for characterizing cross-resistance patterns and evaluating novel antimalarial candidates [1]. Researchers should use this standard when investigating mechanisms of chloroquine resistance and when screening compound libraries against drug-resistant parasite strains.

Drug-Drug Interaction (DDI) Risk Assessment and CYP Inhibition Studies

Given the sustained plasma presence of N-desethyl amodiaquine dihydrochloride (up to 28 days post-dose) and its demonstrated inhibition of CYP2D6 and CYP2C9 in vivo, this compound serves as a critical probe in DDI studies [1]. Pharmaceutical researchers conducting cocktail phenotyping studies or evaluating co-administered antimalarial combinations should employ the pure metabolite standard to quantitatively assess its contribution to enzyme inhibition and to model clinically relevant interaction risks that cannot be inferred from the parent compound alone.

Pharmacokinetic Modeling and Therapeutic Drug Monitoring (TDM) Method Development

N-Desethyl amodiaquine dihydrochloride is the primary circulating active species following amodiaquine administration, with a terminal half-life ranging from 3 to 12 days in pediatric patients and substantially higher systemic exposure than the parent compound [1]. Analytical laboratories developing HPLC or LC-MS/MS methods for TDM require this certified reference standard for method validation, calibration curve preparation, and quality control [2]. Clinical pharmacology groups conducting population PK/PD analyses similarly depend on this standard for accurate quantification and exposure-response modeling.

Mechanistic Hepatotoxicity and Reactive Metabolite Investigations

N-Desethyl amodiaquine dihydrochloride is a key reagent for investigating the molecular mechanisms underlying amodiaquine-associated idiosyncratic hepatotoxicity. Its bioactivation kinetics in human liver microsomes (Km: 6.1 μmol/L, CLint: 0.90 μL/min/mg) differ from those of the parent compound, and its internal exposure can exceed that of amodiaquine by up to 240-fold [1]. Additionally, the metabolite induces apoptosis via distinct MAPK signaling pathways (JNK, ERK1/2, p38) compared to the parent [2]. Toxicologists studying quinoneimine-mediated covalent binding, glutathione conjugation, or CYP-dependent bioactivation pathways should use this standard in parallel with amodiaquine to fully characterize the toxification cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desethyl amodiaquine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.